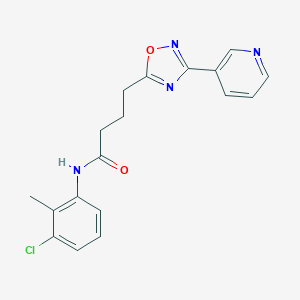
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, also known as compound X, is a synthetic compound that has drawn significant attention from the scientific community due to its potential pharmacological properties. Compound X belongs to the class of oxadiazole derivatives and has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to modulate the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to increase the levels of certain neurotransmitters, such as GABA, which can have a calming effect on the brain. Furthermore, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide margin of safety between its therapeutic and toxic doses. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of using N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. In addition, the exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X. One direction is to further investigate its potential as a treatment for various diseases, including epilepsy, pain, inflammation, cancer, and Alzheimer's disease. Another direction is to elucidate its exact mechanism of action, which can help to identify new targets for drug development. Furthermore, future research can focus on improving the solubility of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X, which can increase its usefulness in experimental settings.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to produce the corresponding amide. Finally, the amide is treated with potassium carbonate and 2-chloro-1,3-dimethylimidazolinium chloride to form N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X. The overall yield of the synthesis is 60%.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to have a positive effect on cognitive function and memory. These properties make it a potential candidate for the development of drugs for various diseases, including epilepsy, pain, inflammation, cancer, and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
Fórmula molecular |
C18H17ClN4O2 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-14(19)6-2-7-15(12)21-16(24)8-3-9-17-22-18(23-25-17)13-5-4-10-20-11-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,21,24) |
Clave InChI |
IZQOASCNKKODDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B277023.png)
![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B277024.png)

![8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline](/img/structure/B277028.png)
![N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277029.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277030.png)
![2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B277032.png)
![N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277033.png)
![1-ethyl-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277035.png)
![2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277040.png)


![4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B277046.png)